19R-hydroxy-PGB2

Description

Contextualization within the Prostanoid Family and Eicosanoid Metabolism

19R-hydroxy-PGB2 is a member of the prostanoid family, which is a subclass of eicosanoids. wikipedia.orgthemedicalbiochemistrypage.org Eicosanoids are signaling molecules synthesized from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgthemedicalbiochemistrypage.org The biosynthesis of prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclins, follows the cyclic pathway initiated by the enzyme prostaglandin (B15479496) G/H synthase, which has two isoforms: COX-1 and COX-2. themedicalbiochemistrypage.orgyoutube.com This enzymatic action converts arachidonic acid into the intermediate prostaglandin H2 (PGH2), the precursor to all other prostanoids. youtube.com

Prostaglandins are characterized by a five-carbon ring structure and are involved in a myriad of physiological and pathological processes, such as inflammation, pain perception, blood pressure regulation, and reproduction. nih.govbritannica.com The nomenclature of prostaglandins, such as PGA, PGB, PGE, and PGF, denotes specific structural features of the cyclopentane (B165970) ring. nih.gov The "2" in PGB2 indicates the presence of two double bonds in the hydrocarbon chains. The "19R-hydroxy" prefix signifies the presence of a hydroxyl group (-OH) at the 19th carbon position with a specific stereochemistry (R configuration). This hydroxylation is a key structural modification that can influence the biological activity of the molecule.

Academic Significance and Research Focus on Hydroxylated Prostaglandins

The academic significance of hydroxylated prostaglandins lies in their diverse and potent biological activities. The addition of a hydroxyl group can alter the polarity, metabolic stability, and receptor binding affinity of the parent prostaglandin, leading to modified or novel physiological effects. Research into hydroxylated prostaglandins is crucial for understanding the fine-tuning of eicosanoid signaling pathways.

While specific research on the biological functions of this compound is not extensively detailed in the provided search results, the study of related hydroxylated prostaglandins offers valuable insights. For instance, 19-hydroxy-PGE2, derived from PGE2 by a cytochrome P-450 enzyme, is a selective agonist for the prostanoid EP2 receptor and is found in significant quantities in human seminal plasma. hmdb.ca This highlights the importance of hydroxylation at the 19th position for specific receptor interactions.

Furthermore, 19-hydroxyprostaglandin B2 has been utilized as a polar internal standard in high-performance liquid chromatography (HPLC) for the analysis of lipoxygenase products. nih.gov Its chemical stability and strong UV chromophore make it a suitable tool for ensuring the accurate quantification of other polar arachidonic acid metabolites. nih.gov This application underscores the utility of hydroxylated prostaglandins as analytical standards in biochemical research. The study of such compounds contributes to a deeper understanding of the complex network of lipid mediators and their roles in health and disease.

Historical Perspective of 19-Hydroxylated Prostanoid Discovery

The discovery of prostaglandins dates back to 1935 when Swedish physiologist Ulf von Euler identified them in human semen, initially believing they originated from the prostate gland, hence the name. britannica.comnih.gov The isolation and structural elucidation of the primary prostaglandins, PGE and PGF, were accomplished in the 1960s by Sune Bergström and Bengt Samuelsson. nih.gov This foundational work, for which they, along with John Vane, received the Nobel Prize in 1982, opened the door to the discovery of a vast family of related compounds. nih.gov

The identification of hydroxylated prostaglandins followed as analytical techniques became more sophisticated. A significant finding in this area was the discovery that 19-hydroxylated E prostaglandins are the major prostaglandins present in human semen. nih.gov This discovery in 1974 highlighted the physiological relevance of hydroxylation at the C-19 position in the context of reproductive biology. nih.gov Subsequently, the preparation of 19-hydroxyprostaglandin B2 from 19-hydroxy-PGE2 found in human semen was described, demonstrating a method for obtaining these compounds for further study and use, such as in analytical chemistry. nih.gov

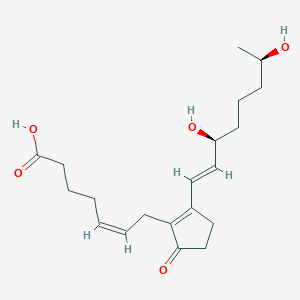

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,17+/m1/s1 |

InChI Key |

PPYRMVKHPFIXEU-NIDWPLIZSA-N |

SMILES |

O=C1C(C/C=CCCCC(O)=O)=C(/C=C/[C@@H](O)CCC[C@H](O)C)CC1 |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |

Synonyms |

19(R)-OH PGB2 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Regulation of 19r Hydroxy Pgb2

Precursor Compounds and Metabolic Origins

The primary precursor for 19R-hydroxy-PGB2 is 19-hydroxy-PGE2, a metabolite of the more common prostaglandin (B15479496) E2 (PGE2). The metabolic journey from PGE2 to this compound involves key enzymatic and chemical steps.

This compound is formed from its direct precursor, 19-hydroxy-PGE2, through a process of dehydration. nih.gov 19-hydroxy-PGE2 is a significant prostaglandin found in the semen of primates, including humans. caymanchem.combioscience.co.uk The initial step in this pathway is the formation of 19-hydroxy-PGE2 from PGE2, a reaction catalyzed by the enzyme prostaglandin 19-hydroxylase. hmdb.ca This enzyme introduces a hydroxyl group at the 19th carbon position of the PGE2 molecule. hmdb.ca Subsequently, 19-hydroxy-PGE2 can undergo dehydration to form 19-hydroxy-PGA2, which is also found in human seminal plasma. caymanchem.com Further rearrangement of 19-hydroxy-PGA2 leads to the formation of the more stable 19-hydroxy-PGB2. chemrxiv.orgnih.gov

The conversion of E-series prostaglandins (B1171923) to B-series prostaglandins is a well-characterized chemical process involving dehydration. nih.gov Under basic conditions, prostaglandins of the E series (PGE) undergo dehydration, losing the hydroxyl group at carbon-11 (B1219553) to form A-series prostaglandins (PGA). chemrxiv.orgnih.gov This reaction creates a double bond within the five-membered ring, resulting in a cyclopentenone structure. nih.govreactome.org The resulting PGA compound can then undergo further isomerization, where the double bond shifts to form the more stable, conjugated dienone structure characteristic of B-series prostaglandins (PGB). chemrxiv.orgnih.gov This E → A → B dehydration sequence is a key mechanism for the interconversion of these prostaglandin families and is the process by which 19-hydroxy-PGE2 is ultimately converted to 19-hydroxy-PGB2. chemrxiv.orgnih.gov

Enzymology of 19-Hydroxylation

The introduction of the hydroxyl group at the 19-position is a critical enzymatic step governed by a specific hydroxylase enzyme.

Prostaglandin 19-hydroxylase activity has been identified in the microsomal fraction of seminal vesicles from both humans and monkeys. nih.gov This enzyme is suggested to be a cytochrome P-450 monooxygenase. nih.gov Its activity is dependent on NADPH and is inhibited by carbon monoxide, characteristics typical of cytochrome P-450 enzymes. nih.gov The enzyme catalyzes the incorporation of atmospheric oxygen into the prostaglandin substrate to form the 19-hydroxy product. nih.gov

Studies on the microsomal fraction of monkey seminal vesicles have provided insight into the enzyme's substrate preference and kinetics. nih.gov The enzyme demonstrates a preference for PGE1 over PGE2 as a substrate. nih.gov When metabolizing PGB1, the enzyme produces 19-hydroxyprostaglandin B1 as the main product, along with other hydroxylated forms. nih.gov

Below are tables detailing the kinetic parameters and substrate metabolism rates for prostaglandin 19-hydroxylase from monkey seminal vesicles. nih.gov

Table 1: Kinetic Parameters for Prostaglandin E1 19-Hydroxylation Allows for sorting and filtering of data.

| Parameter | Value |

|---|---|

| Apparent Km | 40 µM |

Table 2: Substrate Metabolism by Prostaglandin 19-Hydroxylase Allows for sorting and filtering of data.

| Substrate (at 0.2 mM) | Product(s) | Mean Rate of Formation (nmol/min/mg of protein) |

|---|---|---|

| Prostaglandin E1 | 19-hydroxy-PGE1 | 0.26 |

| Prostaglandin E2 | 19-hydroxy-PGE2 | 0.20 |

Endogenous Production and Presence in Biological Matrices

The precursors to this compound are found endogenously in significant quantities in specific biological fluids. 19-hydroxy-PGE1 and 19-hydroxy-PGE2 are major components of primate semen. nih.gov Given that 19-hydroxy-PGB2 is readily prepared from 19-hydroxy-PGE2 via base-catalyzed dehydration, human semen is a primary biological source from which this compound can be isolated. nih.gov The presence of 19-hydroxy-PGA2, the intermediate in the dehydration sequence, has also been confirmed in human seminal plasma. caymanchem.com This indicates that the necessary precursors and chemical environment for the formation of 19-hydroxy-PGB2 exist within this biological matrix.

Detection in Human Seminal Plasma and Other Primate Biological Fluids

The direct detection of this compound in biological fluids is not extensively documented; however, its precursors, the 19-hydroxy E prostaglandins (19-OH-PGE), are found in remarkably high concentrations in the seminal plasma of humans and other primates. nih.gov These compounds, particularly 19-hydroxy-PGE1 and 19-hydroxy-PGE2, are considered the major prostaglandin constituents of human semen. tandfonline.comtandfonline.com Their presence has also been confirmed in the semen of various non-human primates, including the stump-tailed macaque (Macaca arctoides) and the rhesus monkey (Macaca mulatta), often in concentrations exceeding those found in human semen. tandfonline.com

The compound this compound is formed from the base-catalyzed dehydration of 19-hydroxy-PGE2. Given the abundance of 19-hydroxy-PGE compounds in seminal fluid, it is plausible that this compound exists as a stable, non-enzymatic breakdown product within this biological medium. The levels of 19-hydroxy prostaglandins in the semen of various primates are detailed below.

| Primate Species | Detected 19-Hydroxy Prostaglandins | Biological Fluid | Reference |

| Human (Homo sapiens) | 19-hydroxy-PGE1, 19-hydroxy-PGE2 | Seminal Plasma | nih.govtandfonline.com |

| Rhesus Macaque (Macaca mulatta) | 19-hydroxy-PGE1 | Seminal Plasma | tandfonline.com |

| Stump-tailed Macaque (Macaca arctoides) | 19-hydroxy-PGE1 | Seminal Plasma | tandfonline.com |

Quantitative Aspects of Biosynthesis in In Vitro Systems

The biosynthesis of 19-hydroxylated prostaglandins has been investigated using in vitro systems, particularly with microsomes from seminal vesicles. Studies have demonstrated that these microsomes can oxidize arachidonic acid to form PGE2 and, significantly, 19-hydroxy-PGE2, though the latter is produced in relatively small amounts under these conditions. nih.gov This conversion requires the presence of co-factors such as NADPH and glutathione (B108866) (GSH). nih.gov

The key enzymatic machinery responsible for this pathway has been identified and involves a sequence of three enzymes:

Prostaglandin H (PGH) synthase-2 (COX-2): This enzyme catalyzes the initial conversion of arachidonic acid into the unstable endoperoxide intermediate, PGH2.

PGH 19-hydroxylase (CYP4F8): A specific cytochrome P450 enzyme that catalyzes the ω-1 hydroxylation of PGH2 to form 19-hydroxy-PGH2. nih.gov

Microsomal PGE synthase-1 (mPGES-1): This enzyme carries out the final isomerization of 19-hydroxy-PGH2 into 19-hydroxy-PGE2. nih.gov

Immunofluorescence analyses have confirmed the co-localization of these three enzymes within the epithelial cells of the seminal vesicles and the distal vas deferens, providing strong evidence that this is the primary site of 19-hydroxy-PGE biosynthesis. nih.gov While precise quantitative data from in vitro production rates are limited, the research confirms the functional capacity of this enzymatic cascade to generate the direct precursors of this compound.

Comparative Analysis with Biosynthesis of Other Hydroxylated Prostanoids

The biosynthesis of this compound's precursors represents a specialized branch of the general prostanoid synthesis pathway. The critical distinguishing step is the introduction of a hydroxyl group at the 19th carbon position, a reaction that imparts unique properties to the molecule. This can be compared with the biosynthesis of other hydroxylated prostanoids and related bioactive lipids, which also rely on specific hydroxylase enzymes to achieve functional diversity.

The central pathway for all prostanoids begins with the conversion of arachidonic acid to PGH2 by cyclooxygenase (COX) enzymes. researchgate.net From PGH2, various synthases and isomerases produce the classical prostaglandins like PGE2 and PGF2α. nih.gov The pathway for 19-hydroxylated prostaglandins diverges with the action of a specific PGH 19-hydroxylase, CYP4F8. nih.gov This enzyme is a member of the cytochrome P450 superfamily, a large and diverse group of enzymes often responsible for oxidative metabolism, including hydroxylation reactions. nih.gov

This enzymatic strategy—utilizing a specific P450 hydroxylase to modify a core structure—is a common theme in biochemistry. For instance, in steroidogenesis, a series of distinct cytochrome P450 enzymes introduce hydroxyl groups at specific positions on the steroid nucleus to produce different hormones. Examples include:

Steroid 21-hydroxylase (CYP21A2): Converts progesterone (B1679170) into 11-deoxycorticosterone, a key step in aldosterone (B195564) synthesis. wikipedia.org

Aldosterone synthase (CYP11B2): Performs sequential 11β- and 18-hydroxylation steps. wikipedia.org

Aromatase (CYP19A1): Catalyzes sequential hydroxylations of the C19-methyl group of androgens as part of the process of converting them to estrogens. nih.gov

In each case, as with CYP4F8 in 19-hydroxy-prostaglandin synthesis, a specific P450 enzyme is responsible for a regioselective hydroxylation that is critical for the final biological activity of the molecule. The biosynthesis of 19-hydroxylated prostaglandins is thus a clear example of how a general metabolic pathway can be customized through the action of a specialized hydroxylase to generate a tissue-specific, functionally distinct signaling molecule.

| Compound Class | Precursor Molecule | Core Synthesizing Enzyme | Hydroxylase Enzyme (Example) | Hydroxylated Product (Example) |

| 19-Hydroxy Prostanoids | Arachidonic Acid | PGH Synthase (COX-2) | PGH 19-hydroxylase (CYP4F8) | 19-hydroxy-PGE2 |

| Corticosteroids | Cholesterol | N/A | Steroid 21-hydroxylase (CYP21A2) | 11-deoxycorticosterone |

| Estrogens | Androgens | N/A | Aromatase (CYP19A1) | 19-hydroxyandrostenedione |

Cellular and Molecular Mechanisms of Action of 19r Hydroxy Pgb2

Investigation of Direct Molecular Interactions

The bioactivity of cyclopentenone prostaglandins (B1171923) often results from direct interactions with cellular proteins, rather than through G-protein coupled receptors. researchgate.net This reactivity is primarily due to the α,β-unsaturated carbonyl group within the cyclopentenone ring structure.

The thiol (or sulfhydryl) group of cysteine residues in proteins is a key functional group due to its ionizable nature and high reactivity towards electrophiles and oxidants. nih.gov Cysteine is frequently found in the functional sites of proteins, where its unique chemistry contributes to catalysis, regulation, and binding. nih.govnih.gov The reactivity of a specific cysteine residue is influenced by its local protein microenvironment, which affects its accessibility and protonation state (pKa). nih.govmdpi.com Thiolate anions (the deprotonated form of a thiol group) are significantly more nucleophilic than their protonated counterparts and react more rapidly with oxidants. nih.gov

Prostaglandins with a cyclopentenone structure, such as PGB2, are known to be reactive electrophiles. This reactivity allows them to form covalent adducts with nucleophilic residues on cellular proteins, particularly the thiol groups of cysteines. researchgate.net This interaction can modify the protein's structure and function, thereby altering cellular processes. For instance, the transcription factor NF-κB and its activating kinase are key targets for the anti-inflammatory activity of some cyclopentenone prostaglandins, which can directly interact with critical cysteine residues in these proteins. researchgate.net The high reactivity of specific cysteine residues in certain proteins makes them susceptible to modification by electrophiles like 19R-hydroxy-PGB2. researchgate.net

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is widely used for the mild formation of C-C bonds and can also occur with non-carbon nucleophiles such as those found in biological systems. wikipedia.org

The chemical structure of this compound, containing an α,β-unsaturated ketone in its cyclopentenone ring, makes it a classic Michael acceptor. The electrophilic nature of the β-carbon in this system makes it susceptible to attack by cellular nucleophiles. The thiol groups of cysteine residues in proteins are potent nucleophiles that can act as Michael donors, attacking the cyclopentenone ring of this compound. researchgate.net This covalent modification of proteins via Michael addition is a primary mechanism by which cyclopentenone prostaglandins exert many of their biological effects, including anti-inflammatory and anti-proliferative activities. researchgate.net

Modulation of Intracellular Signaling Cascades

While direct covalent modification is a key mechanism for cyclopentenone prostaglandins, insights from related prostanoids suggest that interactions with cell surface receptors and subsequent modulation of intracellular signaling cascades are also possible. Prostanoids exert a wide range of effects by binding to specific G protein-coupled receptors (GPCRs). researchgate.netnih.gov

GPCRs are the largest family of membrane receptors, responsible for transducing a vast array of extracellular signals into intracellular responses. nih.govyoutube.comkhanacademy.org Ligand binding to a GPCR induces a conformational change, which in turn activates an associated heterotrimeric G protein. researchgate.netnih.gov The activated G protein then dissociates into its Gα and Gβγ subunits, which modulate the activity of downstream effector proteins. researchgate.netyoutube.com

Prostanoids interact with a specific family of GPCRs, including DP, EP, FP, IP, and TP receptors. researchgate.net These receptors are coupled to different types of G proteins, leading to distinct downstream signaling events. For example, PGB2 has been shown to have weak agonist activity on TP receptors. caymanchem.com Based on the actions of other prostanoids, this compound could potentially interact with various prostanoid receptors, initiating specific intracellular signaling cascades.

| Prostanoid Receptor Subtype | Primary G Protein Coupling | Primary Downstream Effect |

| DP, EP2, EP4, IP | Gαs | ↑ Adenylyl Cyclase, ↑ cAMP |

| EP1, FP, TP | Gαq | ↑ Phospholipase C, ↑ IP3 & DAG, ↑ [Ca²⁺]i |

| EP3 | Gαi | ↓ Adenylyl Cyclase, ↓ cAMP |

This table provides a generalized overview of prostanoid receptor signaling based on insights from related compounds. The specific interactions of this compound have not been fully elucidated.

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. nih.govrupress.org Its intracellular concentration is balanced by the synthetic activity of adenylyl cyclases (ACs) and the degradative activity of phosphodiesterases (PDEs). nih.govnih.gov

Prostanoid receptors such as EP2 and EP4 are coupled to the stimulatory G protein, Gαs. researchgate.net Activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. researchgate.netrupress.org The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). rupress.orgnih.gov PKA, in turn, phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels, thereby mediating the cellular response. nih.gov If this compound interacts with Gαs-coupled prostanoid receptors, it would be expected to increase intracellular cAMP levels and activate the PKA signaling pathway. Conversely, interaction with a Gαi-coupled receptor like EP3 would lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. khanacademy.org

Intracellular calcium ([Ca²⁺]i) is another vital second messenger that controls a diverse range of cellular functions. nih.govnih.gov The signaling pathways of cAMP and Ca²⁺ are intricately linked, with significant crosstalk occurring at multiple levels to fine-tune cellular responses. nih.gov

Potential Interaction with Nuclear Receptors (e.g., PPARs, insights from related prostanoids)

While direct studies on the interaction of this compound with nuclear receptors are limited, valuable insights can be drawn from the well-documented activities of structurally related prostanoids, particularly cyclopentenone prostaglandins (cyPGs). Nuclear receptors are a class of ligand-activated transcription factors that regulate a multitude of physiological processes. nih.gov Among these, the Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of lipid metabolism and inflammatory responses and have been identified as significant targets for various eicosanoids. nih.gov

The potential for this compound to interact with nuclear receptors is primarily inferred from the behavior of compounds like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a well-characterized cyPG. pnas.org 15d-PGJ2 is a known high-affinity ligand for PPARγ, a subtype predominantly expressed in adipose tissue but also found in immune cells like macrophages. pnas.orgnih.gov The activation of PPARγ by 15d-PGJ2 leads to a cascade of genomic effects, including the regulation of genes involved in adipocyte differentiation and the suppression of pro-inflammatory gene expression. nih.govfrontiersin.org

The interaction between prostanoids and PPARs is a critical mechanism by which these lipid mediators exert their biological effects. For instance, the binding of a ligand like 15d-PGJ2 to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes. nih.gov Conversely, in the absence of a ligand, PPARs can be associated with co-repressor complexes, actively repressing gene transcription. nih.gov

It is plausible that this compound, sharing structural motifs with other bioactive prostanoids, could also function as a modulator of PPAR activity. The specificity and affinity of this potential interaction would be dictated by the precise three-dimensional structure of the this compound molecule and the ligand-binding domain of the PPAR subtype. Different prostanoids exhibit varying selectivities for PPARα, PPARγ, and PPARβ/δ, leading to distinct physiological outcomes. pnas.orgnih.gov For example, while 15d-PGJ2 is a potent PPARγ agonist, other eicosanoids can preferentially activate PPARα, which is primarily involved in fatty acid catabolism in the liver. nih.govpnas.org The interplay between different nuclear receptors, such as the glucocorticoid receptor α and PPARα, can also form feedback loops that regulate metabolic and inflammatory pathways. nih.gov

Table 1: Insights into Potential Nuclear Receptor Interactions of this compound from Related Prostanoids

| Prostanoid | Known Nuclear Receptor Target | Key Functional Outcomes of Interaction | Reference |

|---|---|---|---|

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Regulation of adipocyte differentiation, suppression of pro-inflammatory gene expression. nih.govnih.gov | pnas.orgnih.gov |

| Various Fatty Acids and Eicosanoids | Peroxisome Proliferator-Activated Receptor α (PPARα) | Regulation of lipid catabolism and homeostasis in the liver. pnas.org | pnas.org |

| Prostacyclin | Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) | Potential involvement in cellular development and control. | researchgate.net |

Non-Receptor-Mediated Biological Effects

Beyond receptor binding, certain prostanoids can elicit biological responses through direct, non-receptor-mediated mechanisms. These effects are often attributable to the chemical reactivity of their structures, particularly the presence of an electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. nih.gov

Contribution to Antioxidant Systems (Inferential from cyclopentenone prostaglandins)

While direct evidence for this compound is not available, the contribution of related cyclopentenone prostaglandins (cyPGs) to cellular antioxidant systems is an area of active investigation. The electrophilic nature of the cyclopentenone ring allows these molecules to interact with and modulate cellular redox-sensitive pathways. wikipedia.org

One of the key mechanisms by which cyPGs are thought to bolster antioxidant defenses is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. wikipedia.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including glutathione (B108866) S-transferases (GSTs). nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1). nih.gov

Electrophilic compounds like 15-deoxy-Δ12,14-PGJ2 can covalently modify specific cysteine residues on Keap1. wikipedia.org This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. wikipedia.org Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. The induction of enzymes like GSTs enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles. nih.gov This activation of the Nrf2 pathway represents a significant non-receptor-mediated mechanism by which cyPGs can exert cytoprotective effects. nih.gov

Impact on Protein Conformation and Function via Covalent Modification

The electrophilic carbon atom within the cyclopentenone ring of certain prostaglandins renders them capable of forming covalent adducts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues. wikipedia.orgnih.gov This process, known as Michael addition, is a significant non-receptor-mediated mechanism that can directly alter the structure and function of a diverse range of cellular proteins. nih.gov

This covalent modification is not random; rather, it exhibits a degree of selectivity for specific protein targets. nih.govovid.com The susceptibility of a particular cysteine residue to modification by a cyPG is influenced by its local protein environment and accessibility. nih.gov A wide array of proteins has been identified as targets for covalent adduction by cyPGs, including transcription factors, signaling kinases, and cytoskeletal proteins. wikipedia.org

A prominent example of this is the direct modification of the p50 subunit of the transcription factor NF-κB by 15d-PGJ2. nih.gov This covalent modification can inhibit the DNA binding activity of NF-κB, a key regulator of pro-inflammatory gene expression, thereby contributing to the anti-inflammatory effects of these prostaglandins. nih.gov The formation of these protein-cyPG adducts can be modulated by the intracellular concentration of glutathione (GSH), a major cellular antioxidant. nih.govcore.ac.uk GSH can directly react with cyPGs, forming GSH-cyPG adducts and thus competing with proteins for binding. core.ac.uk This interplay highlights the complex role of the cellular redox environment in modulating the biological activity of electrophilic prostanoids. nih.gov

Table 2: Examples of Protein Targets for Covalent Modification by Cyclopentenone Prostaglandins

| Protein Target | Functional Consequence of Modification | Reference |

|---|---|---|

| NF-κB (p50 subunit) | Inhibition of DNA binding activity, leading to anti-inflammatory effects. nih.gov | nih.gov |

| Keap1 | Disruption of Keap1-Nrf2 complex, leading to activation of antioxidant response. wikipedia.org | wikipedia.org |

| H-Ras | Activation of this signaling protein, promoting cell proliferation. wikipedia.org | wikipedia.org |

| Soluble epoxide hydrolase 2 | Inhibition of the enzyme, leading to increased levels of vasodilatory epoxyeicosatrienoic acids (EETs). wikipedia.org | wikipedia.org |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 19R-hydroxy-Prostaglandin B2 | This compound |

| 15-deoxy-Δ12,14-prostaglandin J2 | 15d-PGJ2 |

| Prostaglandin (B15479496) A1 | PGA1 |

| Prostaglandin A2 | PGA2 |

| Prostaglandin D2 | PGD2 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin J2 | PGJ2 |

| Glutathione | GSH |

Biological Roles and Functional Significance of 19r Hydroxy Pgb2 in in Vitro Systems

Effects on Cellular Proliferation and Differentiation

Studies on Immune Cell Populations (e.g., DC-T cell proliferation, drawing insights from PGB2)

The interplay between dendritic cells (DCs) and T cells is a cornerstone of the adaptive immune response. Prostaglandins (B1171923) are known to modulate this interaction. For instance, PGB2 has been identified as a key soluble factor produced by cord blood mesenchymal stem cells that suppresses DC-T cell proliferation. This inhibitory effect highlights a potential immunomodulatory role for PGB2 and, by extension, its metabolites like 19R-hydroxy-PGB2.

On the other hand, Prostaglandin (B15479496) E2 (PGE2) has been shown to enhance T-cell proliferation by inducing the expression of costimulatory molecules such as OX40L, CD70, and 4-1BBL on dendritic cells. This suggests that different prostaglandins can have opposing effects on T-cell responses. The specific impact of this compound on DC-T cell dynamics remains to be elucidated and would be a valuable area for future research.

| Compound | Effect on DC-T Cell Proliferation |

| PGB2 | Suppresses proliferation |

| PGE2 | Enhances proliferation |

Regulation of Adipocyte Differentiation (Insights from related prostaglandins)

Adipogenesis, the process of fat cell differentiation, is intricately regulated by a variety of signaling molecules, including prostaglandins wikipedia.org. Different classes of prostaglandins can exert opposing effects on this process. For example, prostacyclin (PGI2) promotes the differentiation of preadipocytes into mature fat cells nih.gov. In contrast, prostaglandins such as PGE2 and PGF2α have been shown to suppress the early stages of adipocyte differentiation nih.gov.

The differentiation of preadipocytes is a complex process involving a cascade of gene expression changes. Key transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) are master regulators of adipogenesis wikipedia.org. Some prostaglandins exert their effects by modulating the activity of these key factors. Given the diverse roles of prostaglandins in adipogenesis, it is plausible that this compound could also influence this process, although specific studies are needed to confirm this.

| Prostaglandin | Effect on Adipocyte Differentiation |

| PGI2 | Promotes |

| PGE2 | Suppresses (early phase) |

| PGF2α | Suppresses (early phase) |

Modulation of Immune and Inflammatory Responses

Prostaglandins are central players in the regulation of immunity and inflammation, with their effects ranging from initiating and perpetuating inflammatory responses to actively promoting their resolution nih.gov. The potential role of this compound in these processes can be extrapolated from the known functions of PGB2, other prostaglandins, and products of the 5-lipoxygenase (5-LOX) pathway.

Influence on Neutrophil Activity and Leukocyte Trafficking (Drawing insights from 5-LOX products and PGB2)

Neutrophils are key effector cells of the innate immune system, and their recruitment to sites of inflammation is a critical step in the immune response criver.comwikipedia.org. This process, known as leukocyte trafficking, is tightly regulated by a variety of chemical signals, including lipid mediators numberanalytics.comresearchgate.net. Products of the 5-lipoxygenase (5-LOX) pathway, such as leukotriene B4 (LTB4), are potent chemoattractants for neutrophils, playing a central role in their migration to inflammatory sites aai.orgmdpi.com.

While direct evidence for this compound's role in neutrophil function is lacking, it has been used as an internal standard in studies analyzing LTB4, indicating its relevance in the context of inflammatory lipid mediator research aai.org. The parent compound, PGB2, has been noted to have weak agonist activity at thromboxane (B8750289) receptors, which can be involved in inflammatory responses caymanchem.com. Given the intricate cross-talk between different lipid mediator pathways, it is conceivable that this compound could modulate neutrophil activity and leukocyte trafficking, either directly or by influencing the synthesis or signaling of other inflammatory mediators.

| Mediator Class | Key Functions in Neutrophil Activity & Leukocyte Trafficking |

| 5-LOX Products (e.g., LTB4) | Potent chemoattractants, promote neutrophil migration and adhesion aai.orgmdpi.com |

| PGB2 | Weak agonist at thromboxane receptors, potentially influencing inflammatory responses caymanchem.com |

Effects on Humoral Immunity and Gene Expression in Invertebrate Models

Invertebrates, which rely solely on innate immunity, provide valuable models for understanding fundamental immune mechanisms mdpi.comfrontiersin.org. The innate immune system of invertebrates includes both cellular and humoral responses nih.gov. Eicosanoids, the class of signaling molecules to which prostaglandins belong, are known to mediate various immune responses in insects, including cellular and humoral immunity tandfonline.complos.org.

Studies in the beet armyworm, Spodoptera exigua, have shown that various prostaglandins, including PGB2, can induce the expression of genes associated with humoral immunity, such as those encoding antimicrobial peptides like cecropin (B1577577) and lysozyme (B549824) tandfonline.com. However, in these studies, PGB2 did not induce the expression of the gene for prophenoloxidase, a key enzyme in the melanization immune response pathway tandfonline.com. Furthermore, research on an established insect cell line has demonstrated that prostaglandins, such as PGA2, can influence the expression of a wide range of genes involved in cellular processes, including immunity and signal transduction nih.gov. These findings in invertebrate systems suggest that this compound, as a prostaglandin metabolite, could potentially modulate humoral immune responses and gene expression.

| Eicosanoid | Effect on Invertebrate Humoral Immunity and Gene Expression | Model Organism/System |

| PGB2 | Induces expression of some humoral immune-associated genes (e.g., cecropin, lysozyme) tandfonline.com | Spodoptera exigua |

| PGA2 | Influences expression of genes related to immunity and signal transduction nih.gov | Helicoverpa zea cell line (HzAM1) |

Role in Inflammation Resolution Pathways (General prostaglandin context)

Inflammation is a beneficial response to injury or infection, but its timely resolution is crucial to prevent chronic disease nih.gov. The resolution of inflammation is an active process involving the production of specialized pro-resolving mediators nih.gov. While some prostaglandins, like PGE2, are potent initiators of inflammation, others are involved in its resolution nih.gov. For instance, PGD2 and its metabolites can have anti-inflammatory effects binasss.sa.cr. The dual role of prostaglandins in both promoting and resolving inflammation highlights the complexity of their functions nih.gov. The specific contribution of this compound to these pathways is currently unknown but represents an important area for future investigation to understand its full therapeutic potential.

Impact on Cellular Metabolic Processes

The influence of prostaglandins on cellular metabolism is a well-documented area of research. While direct studies on this compound are limited, insights can be drawn from related prostaglandin compounds to understand its potential metabolic functions.

Glycogenolysis and Gluconeogenesis Regulation (Insights from 19R-hydroxy-PGE2)

Research on related prostaglandins, such as 19R-hydroxy-PGE2, provides valuable insights into the potential role of this compound in glucose metabolism. In isolated rockfish hepatocytes, prostaglandin E2 (PGE2) has been shown to be a potent activator of glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). bioscientifica.comnih.gov

Studies have demonstrated that PGE2 and its analogs can stimulate the production of cyclic AMP (cAMP), a key second messenger in cellular signaling. bioscientifica.comnih.gov This increase in cAMP leads to the activation of protein kinase A (PKA), which in turn activates glycogen phosphorylase, a crucial enzyme in the glycogenolysis pathway. bioscientifica.comnih.gov While PGE2 is the most effective activator, other prostaglandins, including 19R-hydroxy-PGE2, also stimulate glycogenolysis, albeit to a lesser degree. bioscientifica.comnih.gov This suggests that the 19R-hydroxy modification does not abolish the metabolic activity of the prostaglandin but may modulate its potency.

| Compound | Effect on Glycogenolysis in Rockfish Hepatocytes | Mechanism of Action |

|---|---|---|

| PGE2 | Potent activation bioscientifica.comnih.gov | Increases cAMP, activates PKA and glycogen phosphorylase bioscientifica.comnih.gov |

| 19R-hydroxy-PGE2 | Stimulation (lesser degree than PGE2) bioscientifica.comnih.gov | Presumed to act via a similar cAMP-dependent pathway |

Lipid Homeostasis Regulation (Insights from related prostaglandins)

Prostaglandins are deeply involved in the regulation of lipid homeostasis, influencing processes from adipogenesis to lipolysis. researchgate.net They are derived from arachidonic acid, a fatty acid, and their synthesis is a key part of lipid metabolism. biologists.com

In the context of very-low-density lipoprotein (VLDL) secretion, studies in primary rat hepatocytes have shown that prostaglandins like PGE2 can reduce the secretion of VLDL and associated lipids. doi.org This effect is linked to a reduction in lipogenesis and cholesterogenesis. doi.org Furthermore, in human adipose tissue, PGE2 has been identified as a regulator of inflammation, fibrosis, and lipolysis. plos.org It has been shown to inhibit isoproterenol-induced lipolysis, suggesting a role in controlling the release of fatty acids from adipose tissue. plos.org

The regulation of lipid metabolism by prostaglandins is complex and can be context-dependent. For instance, while some prostaglandins inhibit lipolysis, the enzyme adipose triglyceride lipase (B570770) (ATGL) is known to release arachidonic acid from lipid droplets to serve as a substrate for prostaglandin synthesis, highlighting an intricate feedback loop. biologists.com

| Prostaglandin | Effect on Lipid Homeostasis (In Vitro) | Cell/Tissue Model |

|---|---|---|

| PGE2 | Suppresses VLDL secretion doi.org | Primary rat hepatocytes |

| PGE2 | Inhibits isoproterenol-induced lipolysis plos.org | Human omental adipose tissue explants |

| General Prostaglandins | Synthesis is dependent on the release of arachidonic acid from lipid droplets biologists.com | Drosophila oogenesis model |

Autocrine and Paracrine Signaling Contributions in Cellular Microenvironments

Prostaglandins are classic examples of local mediators that act in an autocrine (acting on the same cell that produces it) and paracrine (acting on nearby cells) fashion. wikipedia.orgwikiwand.com This localized signaling is crucial for the fine-tuning of cellular responses within a specific tissue microenvironment.

Autocrine signaling involves a cell secreting a signaling molecule that then binds to receptors on its own surface. wikipedia.org This type of signaling is important in processes like development and inflammation. wikipedia.orgpressbooks.pubParacrine signaling occurs when a cell produces a signal to induce changes in nearby cells. pressbooks.pub The short-lived nature of many prostaglandins makes them ideal for this type of localized communication, as they are typically degraded quickly, preventing them from traveling to distant sites in the body. pressbooks.pub

While direct evidence for this compound acting as an autocrine or paracrine signaling molecule is not extensively detailed in the available literature, its nature as a prostaglandin metabolite strongly suggests it participates in such local signaling pathways. ontosight.ai For example, in the context of inflammation, prostaglandins are produced by and act on immune cells and surrounding tissues to modulate the inflammatory response. nih.gov Similarly, in dermal inflammation models, the local production and action of lipid mediators are critical for neutrophil accumulation. aai.org The presence of this compound in human seminal plasma suggests a potential localized role in the reproductive system.

Advanced Analytical Methodologies for 19r Hydroxy Pgb2 Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and analysis of 19R-hydroxy-PGB2 from complex biological matrices. These techniques separate compounds based on their physicochemical properties, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostaglandins (B1171923) and their metabolites, including this compound. glpbio.comnih.gov Due to its chemical stability and strong UV absorbance at 278 nm, this compound is often utilized as an internal standard in HPLC extractions to determine the recovery of arachidonic acid metabolites. glpbio.com The use of an internal standard is crucial for ensuring the accuracy of quantification, especially when dealing with the variable recovery of polar compounds during on-line extraction procedures. nih.gov

The versatility of HPLC allows for the separation of a wide array of arachidonic acid metabolites in a single chromatographic run. nih.gov For enhanced sensitivity, especially when dealing with low concentrations, derivatization with fluorescent reagents like 4-bromomethyl-7-methoxycoumarin (B43491) can be employed, enabling detection at the sub-femtomole level using laser-induced fluorescence. pnas.org

Reversed-Phase HPLC for Specific Elution Profiles

Reversed-phase HPLC (RP-HPLC) is a widely used mode of HPLC for the separation of hydrophobic and organic compounds like prostaglandins. phenomenex.com In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727). phenomenex.com This setup allows for the separation of compounds based on their hydrophobicity.

For the analysis of this compound, RP-HPLC is particularly effective. It has been used for the purification of 19-hydroxy-PGB2 in a single step following its preparation from deproteinized human semen. nih.gov In the context of analyzing lipoxygenase products, 19-hydroxy-PGB2 serves as a polar internal standard. nih.gov Its elution just before other polar arachidonic acid metabolites makes it a reliable marker for assessing the recovery of these components. nih.govnih.gov The elution order in RP-HPLC is critical for identifying and quantifying specific compounds in a complex mixture.

A typical RP-HPLC method for analyzing arachidonic acid metabolites involves denaturing plasma samples with organic solvents containing internal standards like PGB2 and 19-hydroxy-PGB2, followed by direct analysis of the supernatant. nih.gov

Table 1: Key Parameters in Reversed-Phase HPLC for Prostaglandin (B15479496) Analysis

| Parameter | Description | Common Choices for Prostaglandin Analysis |

| Stationary Phase | The non-polar material packed in the column. | C18 (octadecylsilane) is most common due to its strong hydrophobic retention. phenomenex.com C8 is used for less retained compounds. phenomenex.com |

| Mobile Phase | The polar solvent that carries the sample through the column. | A gradient of water with acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% acetic acid or 0.02% formic acid). mdpi.comnih.gov |

| Detection | The method used to detect the separated compounds. | UV detection at 280 nm is suitable for PGB derivatives due to their strong chromophores. nih.gov Fluorescence detection after derivatization for higher sensitivity. pnas.org Mass spectrometry (LC-MS) for high specificity. caymanchem.com |

| Internal Standard | A compound of known concentration added to the sample to correct for analytical variations. | This compound is used as a polar internal standard. nih.govnih.gov |

Gas Chromatography (GC) Methodologies for Oxidized Lipids

Gas Chromatography (GC) is another powerful technique for the analysis of oxidized lipids, including prostaglandins. researchgate.net However, due to the low volatility of these compounds, derivatization is necessary to convert them into more volatile and thermally stable forms. researchgate.net Common derivatization methods include the formation of methyloxime-pentafluorobenzyl ester-trimethylsilyl ether derivatives. nih.gov

GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for the quantification of various arachidonic acid metabolites. nih.govnih.gov This method allows for the profiling of multiple prostanoids in biological samples with detection limits in the picogram to femtomole range. nih.govnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification in GC-MS analysis. nih.gov

While highly effective, the derivatization step in GC can be a limitation. researchgate.net The development of advanced techniques like static headspace GC-MS has been applied to evaluate volatile compounds that cause off-flavors in food products due to lipid oxidation. thaiscience.info

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of lipid mediators like this compound. Its high sensitivity and specificity make it ideal for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Specificity and Multiplexing

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids. researchgate.netcaymanchem.com This technique combines the excellent separation capabilities of HPLC with the highly specific detection of MS/MS. LC-MS/MS allows for the simultaneous quantification of multiple lipid mediators in a single run, a process known as multiplexing. caymanchem.com

For the analysis of prostaglandins, LC-MS/MS offers superior selectivity compared to other methods like LC-UV or immunoassays. sciex.com The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the detection of specific precursor-to-product ion transitions for each analyte, significantly reducing background noise and improving sensitivity. nih.govfda.gov This high specificity is particularly important for distinguishing between isomeric compounds, which often have very similar chemical properties. sciex.com

The development of high-throughput LC-MS/MS methods enables the rapid and efficient analysis of large numbers of samples, which is crucial for clinical research and biomarker discovery. thermofisher.com

Strategies for Detecting Lipid Mediators in Biological Samples via MS/MS Fragmentations

The identification of lipid mediators by MS/MS relies on the characteristic fragmentation patterns of these molecules. When a precursor ion is selected and fragmented in the mass spectrometer, it produces a unique set of product ions that serve as a fingerprint for that specific compound. lcms.cz

For hydroxylated fatty acids like this compound, common fragmentation patterns in negative ion mode include the loss of water (H₂O) and carbon dioxide (CO₂). mdpi.com The specific location of the hydroxyl group influences the fragmentation, leading to characteristic product ions that can be used to identify the isomer. mdpi.com

A comprehensive understanding of these fragmentation pathways is essential for developing robust and reliable LC-MS/MS methods for the analysis of lipid mediators. mdpi.com Libraries of MS/MS spectra for known lipid standards are valuable resources for the identification of unknown compounds in biological samples. lipidmaps.org

Table 2: Common MS/MS Fragmentation Patterns of Hydroxylated Eicosanoids

| Precursor Ion | Common Fragment Ions | Interpretation |

| [M-H]⁻ | [M-H-H₂O]⁻ | Loss of a water molecule from a hydroxyl group. |

| [M-H]⁻ | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group. |

| [M-H]⁻ | α-cleavage products | Fragmentation adjacent to a hydroxyl group, providing positional information. |

| [M-H]⁻ | [M-H-H₂O-CO₂]⁻ | Successive losses of water and carbon dioxide. |

By employing these advanced analytical methodologies, researchers can accurately characterize and quantify this compound, paving the way for a deeper understanding of its physiological and pathological significance.

Application of this compound as an Internal Standard in Lipoxygenase Product Analysis

In the quantitative analysis of lipoxygenase products by methods such as on-line extraction-reversed-phase high-performance liquid chromatography (HPLC), variable recovery of polar compounds can be a significant source of error. nih.gov To address this, the use of a polar internal standard is crucial for assessing the recovery of target analytes in individual biological samples. nih.gov this compound has been identified as a highly suitable internal standard for this purpose. nih.gov

The rationale for its use stems from several key properties. It possesses excellent chemical stability and, like PGB2, has a strong UV chromophore, which allows for sensitive detection. nih.govresearchgate.net Critically, its elution profile in reversed-phase HPLC is ideal, as it elutes just before several polar arachidonic acid metabolites, including 20-hydroxy- and 20-carboxy-leukotriene B4, 12-oxo-dodecatrienoic acid, and lipoxins A and B. nih.gov This proximity in retention time ensures that any variations in the extraction and chromatographic process that affect the analytes of interest will similarly affect this compound, allowing for accurate correction of the final quantified amounts.

The combination of PGB2 and this compound as internal standards provides a reliable method to monitor the sample-to-sample recovery of both non-polar and polar lipoxygenase products during on-line extraction procedures. nih.gov For instance, in studies of dermal inflammation, a cold methanol solution containing both PGB2 and 19-hydroxy-PGB2 is used to stop reactions and serve as internal standards for the subsequent analysis of LTB4. aai.org Similarly, when analyzing arachidonic acid metabolites in plasma after ex vivo stimulation of whole blood, both compounds are added to the organic solvents used for de-naturation. nih.gov

Table 1: Application of this compound as an Internal Standard

| Analytical Method | Biological Matrix | Analytes of Interest | Rationale for Use |

| On-line extraction-reversed-phase HPLC | Biological Samples | Polar lipoxygenase products (e.g., 20-hydroxy-LTB4, lipoxins) | Assesses recovery of polar components. nih.gov |

| Reversed-phase HPLC | Stimulated whole blood (plasma) | Leukotriene B4, 5-HETE, 12-HETE | Internal standard for quantification. nih.gov |

| Reversed-phase HPLC | Polymorphonuclear leukocytes | 5-Lipoxygenase products | Internal standard for quantification. windows.net |

| HPLC | Skin biopsies | Leukotriene B4 | Internal standard for extraction and analysis. aai.org |

Spectrophotometric Detection Methods (e.g., UV Chromophore utilization)

The detection of this compound in analytical workflows is greatly facilitated by its strong ultraviolet (UV) chromophore. nih.govresearchgate.net A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. chromatographyonline.comvscht.cz This property is fundamental to spectrophotometric detection, a widely used technique in analytical chemistry. chromatographyonline.comupi.edunih.govscholarsresearchlibrary.comrsc.orgalga.czscholarsresearchlibrary.com

Spectrophotometry measures the amount of light absorbed by a chemical substance by passing a beam of light through the sample and measuring the intensity of light reaching a detector. chromatographyonline.com For compounds like this compound, the presence of conjugated double bonds in its structure results in strong UV absorbance, making it readily detectable. nih.govresearchgate.netvscht.cz Specifically, this compound can be detected at a wavelength of 280 nm. nih.gov This allows for its quantification in the eluent from an HPLC column. nih.gov The use of UV detectors in HPLC is a robust and precise method for quantifying chromophoric compounds. chromatographyonline.com

Table 2: Spectrophotometric Properties of this compound

| Property | Value/Description | Significance in Analysis |

| UV Chromophore | Present and strong | Allows for sensitive detection using UV spectrophotometry. nih.govresearchgate.net |

| Detection Wavelength (λmax) | 280 nm | Specific wavelength used for monitoring and quantification in HPLC. nih.gov |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate analysis of this compound and other lipoxygenase products from complex biological matrices such as plasma, whole blood, and tissue homogenates necessitates meticulous sample preparation and extraction. nih.govnih.govpnas.orgjapsonline.com The primary goals of these protocols are to isolate the analytes of interest from interfering substances, prevent their degradation, and concentrate them to a level suitable for detection. mdpi.comd-nb.info

A common first step in processing biological samples is protein precipitation. mdpi.com This is often achieved by adding organic solvents like methanol or acetonitrile, which denature proteins and cause them to precipitate out of the solution. mdpi.com For the analysis of arachidonic acid metabolites in plasma, aliquots are denatured with organic solvents that also contain the internal standards, including this compound. nih.gov Following denaturation, centrifugation is used to separate the precipitated material, and the resulting supernatant, which contains the analytes, can be directly analyzed. nih.gov

Solid-phase extraction (SPE) is another widely employed technique for sample clean-up and concentration. japsonline.comcreative-proteomics.com In SPE, the sample is passed through a cartridge containing a solid adsorbent material that selectively retains the analytes of interest while allowing contaminants to pass through. The analytes are then eluted from the cartridge with a small volume of a different solvent. creative-proteomics.com

For the extraction of prostaglandins, which share structural similarities with this compound, a combination of techniques is often used. For example, a sample may first undergo protein precipitation, followed by SPE for further purification. nih.govnih.gov The choice of extraction solvent and SPE sorbent is critical and depends on the polarity of the target analytes. creative-proteomics.com

Table 3: General Protocol for Extraction from Biological Samples

| Step | Procedure | Purpose |

| 1. Sample Collection & Storage | Collect samples under controlled conditions and store at -80°C if not analyzed immediately. creative-proteomics.com | Prevent degradation and contamination of prostaglandins. creative-proteomics.com |

| 2. Addition of Internal Standard | Spike the sample with a known amount of this compound. nih.govnih.gov | Correct for procedural losses during extraction and analysis. nih.gov |

| 3. Protein Precipitation | Add organic solvents (e.g., methanol, acetonitrile) to the sample. nih.govmdpi.com | Remove proteins that can interfere with analysis. mdpi.com |

| 4. Centrifugation | Spin the sample at high speed. | Pellet the precipitated proteins. creative-proteomics.com |

| 5. Supernatant Collection | Carefully remove the liquid supernatant. | The supernatant contains the analytes of interest. nih.gov |

| 6. (Optional) Solid-Phase Extraction | Pass the supernatant through an SPE cartridge. | Further purify and concentrate the analytes. creative-proteomics.comnih.gov |

| 7. Analysis | Inject the prepared sample into an HPLC or other analytical instrument. | Separate, detect, and quantify the analytes. nih.govnih.gov |

It is important to note that the stability of analytes during sample storage and preparation is a critical consideration. For instance, while arachidonic acid metabolites in native plasma are stable for at least 28 days at -20°C, significant loss can occur in denatured plasma samples over the same period. nih.gov Therefore, prompt analysis after preparation is often recommended.

Chemical Synthesis and Derivatization Strategies for 19r Hydroxy Pgb2 and Analogs

Dehydration-Mediated Preparation from Prostaglandin (B15479496) E-Series Precursors

Prostaglandin B2 (PGB2) derivatives, including hydroxylated forms, can be synthesized from their corresponding Prostaglandin E2 (PGE2) counterparts through a dehydration reaction. Specifically, 19-hydroxy-PGB2 can be prepared from 19-hydroxy-PGE2 via base-catalyzed dehydration. This process involves the elimination of water, typically facilitated by basic conditions, which leads to the formation of a conjugated double bond system characteristic of the PGB series libretexts.orgnih.gov. The non-enzymatic dehydration of 19R-hydroxy-PGE2 has been identified as a route to 19R-hydroxy-PGA2, which can then isomerize to PGB2 derivatives libretexts.org. This transformation typically involves the elimination of the C11 hydroxyl group and the formation of a Δ10 double bond, followed by rearrangement to the Δ5,8(12),13-triene system of PGB2.

Stereoselective Synthesis Approaches for Hydroxylated Prostanoids

The synthesis of prostaglandins (B1171923), particularly those with specific stereochemistry at multiple chiral centers, is a complex endeavor. Achieving the desired stereochemistry, such as the 'R' configuration at the C19 position in 19R-hydroxy-PGB2, often relies on sophisticated synthetic strategies. These include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials or intermediates.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide stereoselective reactions.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes, organocatalysts) to induce enantioselectivity or diastereoselectivity in key bond-forming or functionalization steps researchgate.netlibretexts.orguniovi.esnih.govlibretexts.orglookchem.comacs.orgjku.atresearchgate.netnih.gov.

Enzymatic Methods: Utilizing enzymes for highly stereoselective transformations, such as hydroxylations or reductions uniovi.esnih.govlibretexts.org.

The well-established Corey lactone approach, which involves key δ- and γ-lactone intermediates, has been instrumental in controlling the stereochemistry of the cyclopentane (B165970) core and side chains in prostaglandin synthesis libretexts.orgresearchgate.netlew.ronih.govyoutube.comresearchgate.netnih.gov. While this methodology provides a robust framework, specific adaptations would be required to introduce or maintain the 19R-hydroxyl group stereoselectively. For instance, asymmetric hydrogenation protocols can achieve high enantiomeric excess (e.g., up to 98% e.e.) in the synthesis of prostaglandin intermediates researchgate.net.

Preparation of Isotopic Analogs for Mechanistic Research

The synthesis of isotopically labeled analogs, typically incorporating deuterium (B1214612) (H) or tritium (B154650) (H), is crucial for mechanistic studies, metabolic tracing, and pharmacokinetic profiling. General methods for incorporating isotopes into prostaglandin structures include:

Catalytic Reduction with Labeled Gases: Using deuterium () or tritium () gas in catalytic hydrogenation reactions openmedscience.comclinisciences.comresearchgate.net.

Reduction with Labeled Hydrides: Employing deuterated or tritiated reducing agents, such as lithium aluminum tritide (B1234025) () or sodium borohydride (B1222165) ( labeled with H) openmedscience.comclinisciences.com.

Exchange Reactions: Reacting the substrate with tritiated water () or other labeled solvents to exchange hydrogen atoms in labile positions (e.g., hydroxyl groups) openmedscience.comclinisciences.com.

For this compound, specific synthetic routes would be devised to introduce the isotopic label at desired positions, often by modifying established prostaglandin syntheses to incorporate labeled reagents or precursors. For example, deuterium gas with high isotopic enrichment (e.g., 99.8 atom%D) is available for such syntheses zeochem.com.

General Organic Synthesis Strategies for Complex Lipids

The synthesis of complex lipids like prostaglandins has evolved significantly, with several overarching strategies proving effective:

The Corey Lactone Approach: This seminal strategy utilizes a bicyclic lactone intermediate (Corey lactone) as a key building block. This approach allows for the controlled introduction of both the upper and lower side chains and the establishment of critical stereocenters on the cyclopentane ring libretexts.orgresearchgate.netlew.ronih.govyoutube.comresearchgate.netnih.gov. Modifications of this strategy have been employed for various prostaglandin analogs, including hydroxylated derivatives.

Total Synthesis from Acyclic Precursors: Strategies involving the cyclization of acyclic precursors to form the cyclopentane ring, often through intramolecular reactions like aldol (B89426) condensations or cycloadditions libretexts.orglibretexts.org.

Total Synthesis from Polycyclic Precursors: Utilizing bicyclic or polycyclic systems that can be opened or rearranged to form the prostaglandin core structure, often with inherent stereochemical control libretexts.org.

Chemoenzymatic Synthesis: Combining chemical transformations with enzymatic steps to leverage the high selectivity and efficiency of biocatalysis for specific reactions, such as stereoselective reductions or hydroxylations nih.govlibretexts.org.

These strategies often involve a repertoire of classical organic reactions, including Wittig olefination for side-chain elongation, conjugate additions for ring functionalization, stereoselective reductions (e.g., using chiral boranes or enzymatic methods), and protection/deprotection sequences to manage reactive functional groups. For instance, the synthesis of prostaglandin intermediates has achieved high diastereoselectivity (e.g., >20:1 d.r.) and enantioselectivity (e.g., 98% e.e.) through methods like enyne cycloisomerization and asymmetric hydrogenation researchgate.net.

Compound List

19R-hydroxy-Prostaglandin B2 (this compound)

Prostaglandin E-series precursors

Prostaglandin B2 (PGB2)

19-hydroxy-PGE2

19R-hydroxy-PGE2

19R-hydroxy-PGA2

Prostaglandin A2 (PGA2)

Prostaglandin E1 (PGE1)

Prostaglandin F2α (PGF2α)

Prostaglandin D2 (PGD2)

Prostaglandin F1α (PGF1α)

Prostaglandin E2 (PGE2)

19-hydroxy-PGB1

19-hydroxy-PGE1

19-hydroxy-PGA1

19,20-dehydro-PGE1

19,20-dehydro-PGE2

5(Z),8(Z),11(Z),14(Z),19-eicosapentaenoic acid

Arachidonic acid

Linoleic acid

Oleic acid

α-linolenic acid

Prostaglandin H1 (PGH1)

Prostaglandin H2 (PGH2)

Bimatoprost

Fluprostenol

Travoprost

Cloprostenol

Latanoprost

Carboprost

Tafluprost

Misoprostol

Frontalin

Zileuton

SAPE (Sinapic acid phenethyl ester)

In Vitro Research Models for Studying 19r Hydroxy Pgb2 Biology

Two-Dimensional Cell Culture Systems for Initial Mechanistic Studies

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat substrate, represents a foundational tool for the initial investigation of 19R-hydroxy-PGB2. nih.govplos.org These systems are invaluable for high-throughput screening and fundamental mechanistic studies due to their simplicity, cost-effectiveness, and reproducibility. nih.gov In the context of this compound, 2D cultures of specific cell types, such as endothelial cells, immune cells (e.g., macrophages), or cancer cell lines, would be employed to dissect its primary effects on cellular processes. nih.govnih.gov

Researchers can utilize 2D models to explore changes in gene expression, protein synthesis, and signaling pathway activation following treatment with this compound. For instance, exposing a monolayer of macrophages to the compound could help determine its influence on inflammatory cytokine production. Despite their utility for initial assessments, 2D models lack the complex cell-cell and cell-extracellular matrix (ECM) interactions characteristic of a native tissue environment, which can significantly influence cellular responses. plos.orgplos.org

| Aspect | Description | Relevance for this compound Studies | Limitations |

|---|---|---|---|

| Model Simplicity | Cells are grown on flat, rigid surfaces like polystyrene plates or glass slides. nih.gov | Allows for rapid screening of cellular responses and basic mechanism of action. | Lacks physiological relevance; cells often exhibit altered morphology and function. nih.govplos.org |

| High-Throughput Capability | Compatible with multi-well plates and automated liquid handling systems. frontiersin.org | Enables testing of various concentrations and conditions to determine dose-response curves. | Results may not be predictive of in vivo efficacy due to the artificial environment. plos.org |

| Mechanistic Analysis | Facilitates straightforward analysis of molecular pathways (e.g., Western blotting, PCR). | Ideal for identifying the primary intracellular targets and signaling cascades affected by the compound. | Does not account for the influence of the tissue microenvironment on signaling. plos.org |

Advanced Three-Dimensional Culture Models

To bridge the gap between in vitro cell cultures and in vivo responses, advanced three-dimensional (3D) models are employed. plos.org These systems better simulate the natural microenvironment of tissues, including spatial organization, cell-cell communication, and the presence of nutrient and oxygen gradients. plos.org For a signaling molecule like this compound, studying its effects in a 3D context is crucial for understanding its function in a more physiologically relevant setting.

Multicellular spheroids are 3D aggregates of cells that mimic the architecture of micro-tissues. vcu.edunih.gov Unlike 2D monolayers, cells within spheroids establish complex cell-cell contacts and develop an extracellular matrix. plos.org This structure creates gradients of oxygen, nutrients, and metabolic waste, similar to what is found in avascular tissues or tumor microenvironments. plos.org

Studying this compound using spheroid models, for example from hepatocarcinoma cell lines like HepG2, would allow for the assessment of its effects on cell proliferation, viability, and function in a setting that incorporates multicellular resistance and complex intercellular signaling. researchgate.netsemanticscholar.org The response of cells in a spheroid to an eicosanoid can be markedly different from that of cells in a monolayer, providing more predictive data on its potential in vivo activity. plos.org

Organoids are self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells) that recapitulate key structural and functional aspects of an organ. youtube.comnih.gov These models are highly valuable as they contain multiple organ-specific cell types and mimic the tissue's micro-anatomy. nih.gov For instance, intestinal organoids can be used to study the effects of this compound on the gut epithelium, including its influence on stem cell differentiation, barrier function, or inflammatory responses. nih.gov

The use of patient-derived organoids offers a platform for personalized medicine, where the effect of a compound like this compound could be tested on organoids generated from different individuals. youtube.com This approach helps in understanding how genetic variability might influence the response to the eicosanoid.

| Model Type | Key Features | Application for this compound | Source Material |

|---|---|---|---|

| Multicellular Spheroids | Self-assembled cell aggregates; establish cell-cell contacts and ECM; form physiological gradients. plos.orgvcu.edu | Investigating effects on cell behavior within a tissue-like structure, including penetration and efficacy in deeper cell layers. | Cancer cell lines, primary cells. researchgate.netscispace.com |

| Organoids | Self-organizing, contains multiple organ-specific cell types; mimics organ micro-anatomy and function. youtube.comnih.gov | Modeling organ-specific responses, disease states (e.g., inflammation, cancer), and studying effects on tissue development and homeostasis. nih.gov | Pluripotent stem cells (PSCs), adult stem cells (ASCs) from tissue biopsies. nih.gov |

Co-culture Systems for Investigating Cellular Crosstalk

Biological responses to eicosanoids often involve complex interactions between different cell types. Co-culture systems, where two or more distinct cell populations are grown together, are essential for studying this cellular crosstalk. nih.govmdpi.com These models can be designed to allow direct cell-to-cell contact or to investigate communication via secreted soluble factors (indirect co-culture), for example, by using Transwell inserts. mdpi.comnih.gov

To investigate the role of this compound in an inflammatory context, one might co-culture endothelial cells with immune cells like macrophages. mdpi.com This would allow researchers to determine if this compound modulates the adhesion of macrophages to the endothelium or influences the inflammatory signaling between these two cell types. Similarly, co-culturing cancer cells with fibroblasts can reveal how this compound might alter the tumor microenvironment. biorxiv.org

Utilization of Specific Cell Lines and Primary Cell Isolations in Eicosanoid Research

The choice of cells is fundamental to the relevance of any in vitro study. Eicosanoid research utilizes a variety of established cell lines and primary cells isolated directly from tissues. Cell lines, such as Head and Neck Squamous Cell Carcinoma (HNSCC) lines or the human breast cancer cell line MDA-MB-231, are often used because they are immortalized and provide a consistent, reproducible system for studying the role of eicosanoids in cancer. nih.govtwinwoodcattle.com

Primary cells, although more challenging to culture due to their finite lifespan, offer higher physiological relevance because they are isolated directly from living tissue and have not undergone genetic modifications. stemcell.com For example, using primary human hepatocytes would be the gold standard for studying the metabolism of this compound in the liver. nih.gov Similarly, primary endothelial cells are crucial for accurately modeling vascular responses to this compound. nih.gov The decision between using a cell line and primary cells depends on balancing the need for reproducibility with physiological relevance. stemcell.com

Application of Animal Cell Models for Comparative Biological Investigations

Comparative biology, using cells from different animal species, can provide valuable insights into the conserved functions of signaling molecules like this compound. Insect hemocytes, for example, are involved in the insect immune response, which is mediated by eicosanoids. nih.gov Studying the effect of this compound on insect hemocyte migration or nodulation could reveal evolutionarily conserved signaling pathways. nih.gov

In another example, fish hepatocytes are used in toxicological and metabolic studies. nih.gov Fish cell spheroids are emerging as a promising 3D model to reduce and replace the use of live animals in research. nih.gov Investigating the response of fish hepatocytes to this compound could provide data on its metabolic fate and potential effects on liver function in a non-mammalian vertebrate, highlighting conserved or divergent biological activities.

Emerging Research Avenues and Future Directions for 19r Hydroxy Pgb2

Elucidation of Undiscovered Signaling Pathways and Target Proteins

The primary mechanism for prostaglandin (B15479496) action involves binding to specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions. nih.govebsco.compressbooks.pub Prostaglandins (B1171923) signal through various GPCRs, including DP, EP, FP, IP, and TP receptors, leading to a wide range of cellular responses. mdpi.com

A significant avenue for future research is the definitive identification of the specific receptor(s) for 19R-hydroxy-PGB2. Its precursor, 19(R)-hydroxy-PGE2, is known to be a potent and selective agonist for the EP2 receptor, which signals via cAMP activation. bioscientifica.com This provides a strong hypothesis that this compound may also interact with EP receptors or other related GPCRs. However, direct evidence for its receptor affinity and the subsequent downstream signaling cascade is currently lacking.

Future investigations will likely employ modern drug discovery and target identification techniques. Methods such as co-immunoprecipitation and advanced mass spectrometry can identify protein-protein interactions, potentially revealing the binding partners of this compound. thermofisher.com Furthermore, computational approaches, including deep learning models, are emerging as powerful tools for predicting compound-protein interactions, which could help screen potential receptors for this lipid mediator. mdpi.com Identifying the specific target protein is crucial, as it will unlock the ability to understand its mechanism of action, whether it involves altering enzyme kinetics, creating new binding sites, or other modulatory effects. thermofisher.com The elucidation of these pathways is essential to determine if this compound has a unique signaling role distinct from its more studied prostaglandin relatives. acs.org

Identification of Novel Biological Roles in Specific Physiological or Pathological Contexts

While the functions of major prostaglandins in inflammation, cardiovascular health, and pain are well-established, the specific roles of their metabolites are less understood. nih.govmetwarebio.com Emerging research suggests that this compound could have distinct biological functions in specific health and disease contexts.

One promising area of investigation is its role in inflammatory diseases. Targeted metabolomic studies of skin biopsies from patients with atopic dermatitis have revealed significantly altered levels of various lipids, including PGB2, pointing to a potential involvement in the pathogenesis of inflammatory skin conditions. medicaljournals.se Similarly, a study on primary hypertrophic osteoarthropathy (PHO), a rare genetic disorder linked to dysregulated PGE2 metabolism, found that PGB2 was among several significantly altered oxylipins. oup.com This finding suggests that the metabolic disruption in PHO extends beyond PGE2 and involves a broader spectrum of polyunsaturated fatty acid metabolites, which could contribute to the clinical features of the disease. oup.com

Another potential role for this compound is in reproductive health. Its precursors, the 19-hydroxy derivatives of PGE1 and PGE2, are major components in the semen of primates and are linked to sperm function. This raises the possibility that this compound, as a stable metabolite, may also play a part in male fertility, a hypothesis that warrants further investigation. The exploration of this compound as a potential biomarker for diseases characterized by dysregulated prostaglandin metabolism, such as certain cancers or renal diseases, represents another key future direction. csic.es

Development of Advanced Bioanalytical and Bioimaging Tools